molecular formula C18H19NO B2736338 (3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone CAS No. 754193-32-3

(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone

Cat. No. B2736338
CAS RN: 754193-32-3
M. Wt: 265.356
InChI Key: JETVHWZLFBSBDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Phenylpyrrolidin-1-yl)(o-tolyl)methanone” are not available, pyrrolidine compounds are known to undergo various chemical reactions. For instance, they can be functionalized or undergo ring construction from different cyclic or acyclic precursors .

Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of derivatives with similar structural motifs, exploring their electrochemical properties and liquid crystal behaviors. For example, aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds exhibit interesting electrochemical properties and liquid crystal behaviors, suggesting potential applications in material science and electronics (Zhao et al., 2013).

Anticancer Activity

  • The exploration of novel compounds for anticancer activity has led to the identification of derivatives with potent antitumor effects. Compounds such as I-387 have shown significant activity against various cancer models, highlighting the potential of related structures in oncology (Ahn et al., 2011).

Antibacterial and Antifungal Properties

  • New dimeric and polymeric mercury(II) complexes derived from similar compounds have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria, exceeding the effects of standard antibiotics in some cases (Sabounchei et al., 2017).

Enzyme Inhibition for Therapeutic Applications

  • The synthesis of furan-2-yl(phenyl)methanone derivatives and their evaluation for protein tyrosine kinase inhibitory activity reveal that some of these compounds exhibit promising activity, potentially offering new therapeutic avenues for diseases mediated by tyrosine kinases (Zheng et al., 2011).

Material Science and Polymer Research

  • The interaction of plant phenols with insoluble polyvinylpyrrolidone, exploring the bonding mechanisms at different pH levels and solvent compositions, provides insights into the development of novel materials and applications in the field of chemistry and materials science (Andersen & Sowers, 1968).

properties

IUPAC Name

(2-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-5-6-10-17(14)18(20)19-12-11-16(13-19)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETVHWZLFBSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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